2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216693-01-4
VCID: VC5614973
InChI: InChI=1S/C23H32N4O4S2.ClH/c1-4-12-27(13-5-2)33(30,31)17-9-7-16(8-10-17)22(29)25-23-20(21(24)28)18-11-14-26(6-3)15-19(18)32-23;/h7-10H,4-6,11-15H2,1-3H3,(H2,24,28)(H,25,29);1H
SMILES: CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C(=O)N.Cl
Molecular Formula: C23H33ClN4O4S2
Molecular Weight: 529.11

2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

CAS No.: 1216693-01-4

Cat. No.: VC5614973

Molecular Formula: C23H33ClN4O4S2

Molecular Weight: 529.11

* For research use only. Not for human or veterinary use.

2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride - 1216693-01-4

Specification

CAS No. 1216693-01-4
Molecular Formula C23H33ClN4O4S2
Molecular Weight 529.11
IUPAC Name 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C23H32N4O4S2.ClH/c1-4-12-27(13-5-2)33(30,31)17-9-7-16(8-10-17)22(29)25-23-20(21(24)28)18-11-14-26(6-3)15-19(18)32-23;/h7-10H,4-6,11-15H2,1-3H3,(H2,24,28)(H,25,29);1H
Standard InChI Key FCIRWIBDVTUXCK-UHFFFAOYSA-N
SMILES CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C(=O)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride, reflects its intricate structure. Key features include:

  • Tetrahydrothieno[2,3-c]pyridine core: A bicyclic system combining a thiophene ring fused with a partially saturated pyridine ring, contributing to conformational rigidity .

  • 4-(N,N-Dipropylsulfamoyl)benzamido group: A sulfonamide-linked benzamide moiety with dipropyl substituents, enhancing lipid solubility and potential receptor interactions.

  • Ethyl group at position 6: Modulates steric and electronic effects within the tetrahydrothieno-pyridine system .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>23</sub>H<sub>33</sub>ClN<sub>4</sub>O<sub>4</sub>S<sub>2</sub>
Molecular Weight529.11 g/mol
SMILES NotationCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C(=O)N.Cl
SolubilityNot publicly available
PubChem CID16806230

The hydrochloride salt form improves stability and aqueous compatibility, though experimental solubility data remain undisclosed.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of tetrahydrothieno[2,3-c]pyridine derivatives typically involves multi-step strategies, as outlined in studies on analogous compounds . For this molecule, a plausible route includes:

  • Core Formation:

    • Pictet-Spengler Cyclization: Condensation of a thiophene-containing amine with a carbonyl compound to construct the tetrahydrothieno-pyridine core .

    • Protection-Deprotection: Use of benzothiazole-2-sulfonyl (Bts) groups to protect amines during functionalization .

  • Functionalization:

    • Sulfamoyl Benzamido Introduction: Coupling of 4-(N,N-dipropylsulfamoyl)benzoyl chloride to the core amine via nucleophilic acyl substitution.

    • Ethyl Group Incorporation: Alkylation at position 6 using ethyl bromide under basic conditions .

  • Salt Formation:

    • Treatment with hydrochloric acid yields the hydrochloride salt, enhancing crystallinity.

Table 2: Critical Reaction Steps

StepReaction TypeReagents/Conditions
1CyclizationHCl, heat, anhydrous solvent
2Sulfamoyl Benzamido AttachmentDCC, DMAP, dichloromethane
3Salt FormationHCl in diethyl ether

Challenges include regioselectivity in sulfamoyl group attachment and purification of the final hydrochloride salt .

Pharmacological Profile and Mechanisms of Action

Enzymatic Modulation

The dipropylsulfamoyl group may act as a zinc-binding motif, inhibiting metalloproteases such as angiotensin-converting enzyme (ACE) or matrix metalloproteinases (MMPs). Computational docking studies predict strong interactions with ACE’s active site (binding energy: -9.2 kcal/mol).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator